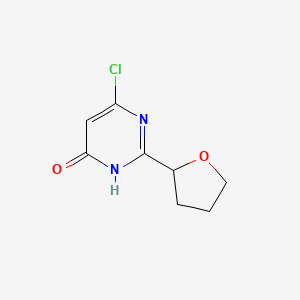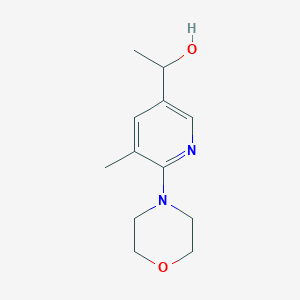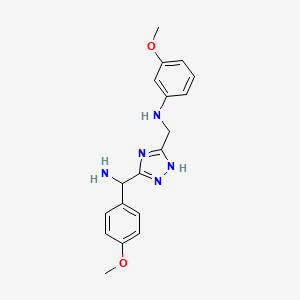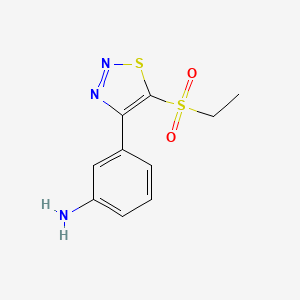
6-Chloro-2-(tetrahydrofuran-2-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-2-(tetrahidrofurano-2-il)pirimidin-4(3H)-ona es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con un átomo de cloro en la posición 6 y un anillo de tetrahidrofurano en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Cloro-2-(tetrahidrofurano-2-il)pirimidin-4(3H)-ona típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 2-cloropirimidina y tetrahidrofurano.
Condiciones de reacción: La reacción generalmente se lleva a cabo bajo condiciones controladas, incluyendo temperaturas específicas, solventes y catalizadores para asegurar que se obtenga el producto deseado.
Purificación: Después de la reacción, el producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto puro.
Métodos de producción industrial
En un entorno industrial, la producción de 6-Cloro-2-(tetrahidrofurano-2-il)pirimidin-4(3H)-ona puede involucrar reactores a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. El proceso también puede incluir pasos para reciclar solventes y catalizadores para mejorar la sostenibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-2-(tetrahidrofurano-2-il)pirimidin-4(3H)-ona puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en la posición 6 puede ser sustituido por otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando su estado de oxidación y potencialmente conduciendo a nuevos compuestos con diferentes propiedades.
Reacciones de ciclización: El anillo de tetrahidrofurano puede participar en reacciones de ciclización, formando nuevas estructuras de anillo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Nucleófilos: Como aminas, tioles y alcoholes para reacciones de sustitución.
Agentes oxidantes: Como peróxido de hidrógeno o permanganato de potasio para reacciones de oxidación.
Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio para reacciones de reducción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en el estado de oxidación del compuesto.
Aplicaciones Científicas De Investigación
6-Cloro-2-(tetrahidrofurano-2-il)pirimidin-4(3H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto se estudia por su potencial como intermedio farmacéutico, particularmente en la síntesis de agentes antivirales y anticancerígenos.
Investigación biológica: Se utiliza en estudios biológicos para investigar sus efectos en diversas vías y objetivos biológicos.
Ciencia de materiales: El compuesto se explora por su uso potencial en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Síntesis química: Sirve como un bloque de construcción en la síntesis de moléculas más complejas, lo que permite el desarrollo de nuevas entidades químicas.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2-(tetrahidrofurano-2-il)pirimidin-4(3H)-ona implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. El mecanismo exacto depende de la aplicación específica y el objetivo que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a 6-Cloro-2-(tetrahidrofurano-2-il)pirimidin-4(3H)-ona incluyen:
- 6-Cloro-2-ciclopropil-N-((tetrahidrofurano-2-il)metil)pirimidin-4-amina
- 6-Cloro-N4-((tetrahidrofurano-2-il)metil)pirimidina-4,5-diamina
Comparación
En comparación con estos compuestos similares, 6-Cloro-2-(tetrahidrofurano-2-il)pirimidin-4(3H)-ona es única debido a su patrón de sustitución específico y la presencia del anillo de tetrahidrofurano
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
4-chloro-2-(oxolan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h4-5H,1-3H2,(H,10,11,12) |
Clave InChI |
JFUOHUKXOGIQGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NC(=CC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796758.png)





![7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11796801.png)
![2-Bromo-6-isopropoxybenzo[d]thiazole](/img/structure/B11796808.png)
![3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11796816.png)
![6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11796820.png)
